molecular formula C12H16ClNO B3020299 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride CAS No. 2218-16-8

1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride

Cat. No. B3020299
CAS RN: 2218-16-8
M. Wt: 225.72
InChI Key: HTTVGHCPCMYIGL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves multi-component reactions, as seen in the synthesis of a penta-substituted pyrrole derivative using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Similarly, the synthesis of 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one, a structural fragment of the antiosteoporosis drug Lasofoxifene, was achieved through a series of reactions including etherification, esterification, nucleophilic substitution, and Friedel-Crafts acylation . These methods could potentially be adapted for the synthesis of "1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often characterized using spectroscopic techniques such as NMR and X-ray diffraction. For instance, the structure of a pyrrole derivative was confirmed by 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction . The molecular structure of the 1-phenyl-2-(2-pyridyl)ethanol intermediate was also elucidated using similar methods . These techniques would be essential in determining the molecular structure of "this compound."

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives can be inferred from the studies on related compounds. For example, the formation of hydrogen bonds in the crystal structure of 1-phenyl-2-(2-pyridyl)ethanol suggests potential reactivity associated with hydrogen bonding . The synthesis of pyrrolidine-2,3-dione derivatives from a 3-pyrroline-2-one derivative indicates the possibility of further functionalization of pyrrolidine rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives can be diverse. The corrosion inhibition properties of a pyrrole derivative on steel surfaces , the formation of a three-dimensional network structure in the crystal packing of a bis(pyridinylmethyl)sulfanyl ethane derivative , and the weak intermolecular interactions stabilizing the crystal packing of an α,β-unsaturated ketone all highlight the importance of understanding the physical and chemical properties of these compounds. These properties would be relevant to "this compound" and could be studied using similar methods.

Mechanism of Action

Target of Action

The primary targets of 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride are the dopamine and norepinephrine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal communication and various brain functions.

Mode of Action

this compound acts as a norepinephrine-dopamine reuptake inhibitor . It inhibits the reuptake of dopamine and norepinephrine into the presynaptic neuron, leading to an increase in the extracellular concentrations of these neurotransmitters. This results in prolonged neurotransmitter action and enhanced stimulation of the post-synaptic neuron .

Biochemical Pathways

The compound affects the dopaminergic and noradrenergic pathways . By inhibiting the reuptake of dopamine and norepinephrine, it enhances the activity in these pathways, leading to increased stimulation of the central nervous system .

Pharmacokinetics

These include the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, and aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form . These metabolic processes can impact the compound’s bioavailability and duration of action.

Result of Action

The inhibition of dopamine and norepinephrine reuptake by this compound can lead to a range of effects at the molecular and cellular levels. These include increased energy and psychomotor activity, comparable to the effects of substances like cocaine and methamphetamine .

Safety and Hazards

The safety information for 1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride includes hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride is one of the most frequently reported synthetic cathinones in the USA . As such, future research will likely focus on understanding its effects, metabolism, and potential risks to human health. It’s also important to monitor its prevalence and impact on public health .

Biochemical Analysis

Biochemical Properties

1-Phenyl-2-(pyrrolidin-1-yl)ethan-1-one hydrochloride is known to interact with various enzymes and proteins. For instance, it has been suggested that it can inhibit the uptake of dopamine and norepinephrine more potently than substances with known abuse potential . This indicates that it may interact with the dopamine and norepinephrine transporters, proteins that play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft.

Cellular Effects

In terms of cellular effects, this compound’s inhibition of dopamine and norepinephrine uptake can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism . By altering the levels of these neurotransmitters, it can influence the activity of various signaling pathways and potentially affect the expression of genes related to neurotransmitter synthesis, release, and reuptake.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, such as the dopamine and norepinephrine transporters . By binding to these transporters, it inhibits the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This can result in enhanced neurotransmission and changes in neuronal activity.

Metabolic Pathways

It has been suggested that it undergoes oxidation of the pyrrolidine ring to the corresponding pyrrolidone .

properties

IUPAC Name

1-phenyl-2-pyrrolidin-1-ylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c14-12(10-13-8-4-5-9-13)11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTVGHCPCMYIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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